molecular formula C26H24O6 B2673331 (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone CAS No. 314246-97-4

(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone

Cat. No.: B2673331
CAS No.: 314246-97-4
M. Wt: 432.472
InChI Key: LCZGXRQMRWGKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-(2-BENZYLOXY-4-MEO-PH)-3-(3,4-DIHYDRO-2H-BENZO(B)(1,4)DIOXEPIN-7-YL)-PROPENONE, has a linear formula of C26H24O5 . It has a molecular weight of 416.478 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .

Scientific Research Applications

Synthesis and Reactivity

Novel Compound Synthesis : A study detailed a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, starting from a related compound, highlighting the utility of electrochemical methods in synthesizing complex organic molecules with potential biological activities (Largeron & Fleury, 1998).

Catalytic Systems for Diverse Benzoxazoles : Another study emphasized the use of N-Acylbenzotriazole as an efficient ligand in copper-catalyzed O-arylation, leading to the synthesis of diverse benzoxazole derivatives. This showcases the compound's relevance in facilitating intramolecular C-O cross-coupling reactions (Singh et al., 2017).

Photochemical Studies

Angular Pentacyclic Synthesis : Research on photo-reorganization of certain chromenones demonstrated a green and convenient method for synthesizing angular pentacyclic compounds, indicating the potential for creating complex molecular structures through photochemical pathways (Dalal et al., 2017).

Chemical Reactivity and Transformations

Quinone and Quinone Methides Reactions : The dimerization reactions of certain benzoquinones were explored, revealing insights into the base-catalyzed formation of complex dimeric structures, which could inform similar reactions involving the compound (Jurd, Roitman, & Wong, 1979).

Advanced Organic Syntheses

Efficient Asymmetric Synthesis Routes : An efficient asymmetric route to (-)-aphanorphine showcased the synthesis of complex marine alkaloids, demonstrating the potential application of the compound in facilitating challenging synthetic routes (Zhai et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. For instance, similar compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . These findings suggest that this compound could be a promising candidate for future research in these areas.

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(4-methoxy-2-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6/c1-28-19-9-10-20(22(15-19)31-16-17-6-3-2-4-7-17)24(27)26-25(32-26)18-8-11-21-23(14-18)30-13-5-12-29-21/h2-4,6-11,14-15,25-26H,5,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZGXRQMRWGKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2C(O2)C3=CC4=C(C=C3)OCCCO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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